N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a thiophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, which may involve the use of a thiophene derivative and a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide: This compound has a similar structure but differs in the position of the thiophenyl group.
N-(2-chlorophenyl)-4-(furan-3-yl)piperidine-1-carboxamide: This compound has a furan ring instead of a thiophene ring.
N-(2-chlorophenyl)-4-(pyridin-3-yl)piperidine-1-carboxamide: This compound contains a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-14-3-1-2-4-15(14)18-16(20)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZYGRFKMDSOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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